molecular formula C9H6BrNO2 B105360 7-Bromo-1H-indole-2-carboxylic acid CAS No. 16732-71-1

7-Bromo-1H-indole-2-carboxylic acid

Cat. No. B105360
CAS RN: 16732-71-1
M. Wt: 240.05 g/mol
InChI Key: ZKGMXVLKFBRKNN-UHFFFAOYSA-N
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Description

7-Bromo-1H-indole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as indole carboxylic acids. These compounds contain an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, and a carboxylic acid group. The specific structure of 7-Bromo-1H-indole-2-carboxylic acid includes a bromine atom at the seventh position of the indole ring.

Synthesis Analysis

The synthesis of indole carboxylic acids can be achieved through various strategies. One such method is demonstrated in the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which involves a regioselective and highly efficient strategy using trifluoroacetylated indole driven hydrolysis. This method allows for the selective placement of a bromine substituent on the indole ring and has been confirmed by 1H NMR data . Although this paper does not directly describe the synthesis of 7-Bromo-1H-indole-2-carboxylic acid, the principles of regioselectivity and functional group transformation could be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of indole carboxylic acids is characterized by the orientation of the carboxylic acid groups in relation to the indole ring system. For example, in 3-Carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring is nearly coplanar with the indole ring system, while the carboxylic acid group linked to the five-membered ring is almost perpendicular . This information provides insight into the potential molecular conformation of 7-Bromo-1H-indole-2-carboxylic acid, although the exact orientation would depend on the position of the substituents.

Chemical Reactions Analysis

Indole carboxylic acids can undergo various chemical reactions, including functionalization and substitution. For instance, bromo indoles bearing a carboxylic acid group can be further functionalized into amide derivatives using aromatic or aliphatic amines through ultrasonic irradiation . Additionally, indoles can participate in Ullmann reactions, as well as reactions with thionyl chloride to form sulfinyl chlorides, which can then be converted into sulfoxides, sulfides, or sulfones . These reactions highlight the chemical versatility of indole carboxylic acids and suggest possible reactions for 7-Bromo-1H-indole-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-1H-indole-2-carboxylic acid would be influenced by the presence of the bromine atom and the carboxylic acid group. The bromine atom is a heavy substituent that can affect the compound's density, boiling point, and refractive index. The carboxylic acid group contributes to the compound's acidity, solubility in water, and ability to form hydrogen bonds, as seen in the crystal structure of related compounds where O—H⋯O and N—H⋯O hydrogen bonds generate sheet-like structures in the crystal lattice . These properties are crucial for understanding the behavior of the compound in various environments and for its potential applications in chemical synthesis and pharmaceuticals.

Scientific Research Applications

Synthesis and Development of Indole Derivatives

Researchers have been exploring the synthesis of bromo-indole compounds, including 7-Bromo-1H-indole-2-carboxylic acid, for their potential in various applications. For example, Huleatt et al. (2008) reported the synthesis of brominated indole derivatives, highlighting their use as valuable substrates in transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008). Similarly, Sharma et al. (2020) developed a concise, regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, emphasizing its importance as a scaffold for anti-inflammatory compounds (Sharma et al., 2020).

Chemical Investigation and Potential Biological Activities

The exploration of brominated tryptophan alkaloids from sponges, as conducted by Segraves and Crews (2005), has led to the discovery of new brominated tryptophan derivatives, including variants of 7-bromo-1H-indole-2-carboxylic acid. These compounds showed potential for inhibiting the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).

Advanced Synthesis Techniques

Researchers like Miyasaka et al. (2009) have developed methods for efficient synthesis of fluorescent diarylindoles, utilizing indole-2-carboxylic acids like 7-Bromo-1H-indole-2-carboxylic acid. This method provides an avenue for creating high-efficiency blue emitters (Miyasaka et al., 2009).

Exploration of Pharmaceutical Applications

The synthesis of novel indole-2-carboxylic acid derivatives has attracted attention due to their potential therapeutic applications. Raju et al. (2015) synthesized a series of such derivatives and found significant antibacterial and moderate antifungal activities, suggesting their use in developing new drugs (Raju et al., 2015).

Novel Synthesis Strategies

Kalinski et al. (2006) described a novel one-pot synthesis of diverse indole scaffolds, utilizing a strategy that combines Ugi four-component reaction with an intramolecular Heck-reaction. This method enables the synthesis of 1H-indole-2-carboxylic acid building blocks, demonstrating the versatility of bromo-indole compounds (Kalinski et al., 2006).

Safety And Hazards

7-Bromo-1H-indole-2-carboxylic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

7-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMXVLKFBRKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341698
Record name 7-Bromo-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-indole-2-carboxylic acid

CAS RN

16732-71-1
Record name 7-Bromo-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16732-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoindole-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Hou, X Yang, Y Tong, Y Yang, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
… was prepared from 7-bromo-1H-indole-2-carboxylic acid 27-a … was prepared from 7-bromo-1H-indole-2-carboxylic acid 28-… was prepared from 7-bromo-1H-indole-2-carboxylic acid 29-a …
Number of citations: 18 www.sciencedirect.com
P Wang, J Liu, H Xing, Y Liu, W Xie… - Drug discoveries & …, 2012 - jstage.jst.go.jp
A new series of 5-(indole-2-yl)-3-substituted 1, 2, 4-oxadiazoles were synthesized and evaluated for their anticancer activities. Structures of the compounds were confirmed by …
Number of citations: 7 www.jstage.jst.go.jp
P Wang, H Xing, Y Liu, W Xie, G Zhao - … Crystallographica Section E …, 2012 - scripts.iucr.org
… For the synthesis of 5-benzyloxy-7-bromo-1H-indole-2-carboxylic acid, see: Fresneda et al.(… For the synthesis of 5-benzyloxy-7-bromo-1H-indole-2-carboxylic acid, see: Fresneda et al.(…
Number of citations: 9 scripts.iucr.org

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